molecular formula C16H19N7O B4507238 N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B4507238
M. Wt: 325.37 g/mol
InChI Key: RWBKUGXEFGXUEF-UHFFFAOYSA-N
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Description

N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16510826 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Enzyme Inhibitors

N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide derivatives have been developed as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, a key player in DNA repair processes. These compounds exhibit significant PARP enzyme potency and cellular potency, indicating their potential in enhancing the efficacy of cancer treatments by impairing DNA repair mechanisms in cancer cells. For instance, the discovery of ABT-888, a cyclic amine-containing benzimidazole carboxamide, demonstrated excellent potency against both PARP-1 and PARP-2 enzymes, suggesting its utility in cancer therapy (Penning et al., 2009).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have shown promising antimicrobial and antioxidant activities. A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized, and several compounds exhibited significant antimicrobial activity against a range of microorganisms, as well as notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Anticancer Properties

The benzimidazole core structure has been incorporated into various compounds showing potent anticancer properties. Studies have focused on synthesizing benzimidazole carboxamide derivatives and evaluating their in vitro anticancer activity against multiple human cancer cell lines. Some derivatives displayed significant antiproliferative activity, highlighting the potential of these compounds as anticancer agents. For example, novel N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and showed effective antimicrobial properties, indicating their broader therapeutic applications (Sethi et al., 2016).

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c24-15(20-16-18-13-3-1-2-4-14(13)19-16)12-7-5-11(6-8-12)9-23-10-17-21-22-23/h1-4,10-12H,5-9H2,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBKUGXEFGXUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

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